molecular formula C17H14Cl3N5 B11185376 6-chloro-N,N'-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N,N'-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11185376
M. Wt: 394.7 g/mol
InChI Key: KOUMQTHFNQJVSU-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with chloro and methylphenyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chloro-2-methylaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the amine groups of 4-chloro-2-methylaniline. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The methyl groups on the phenyl rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure.

Major Products

    Nucleophilic Substitution: Formation of new triazine derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine derivative used as a herbicide.

    Simazine: A triazine compound with similar herbicidal properties.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

6-chloro-N,N’-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Unlike other triazine derivatives, this compound has been specifically designed to interact with certain molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C17H14Cl3N5

Molecular Weight

394.7 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis(4-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H14Cl3N5/c1-9-7-11(18)3-5-13(9)21-16-23-15(20)24-17(25-16)22-14-6-4-12(19)8-10(14)2/h3-8H,1-2H3,(H2,21,22,23,24,25)

InChI Key

KOUMQTHFNQJVSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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